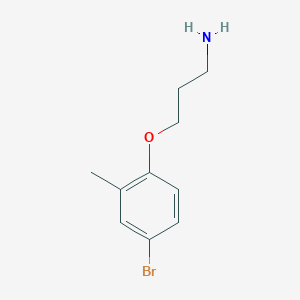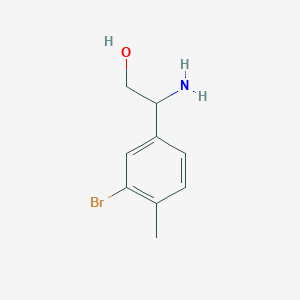![molecular formula C9H10ClNO3 B15314459 2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B15314459.png)
2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol is a chemical compound that features a benzodioxole ring substituted with a chlorine atom and an aminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by cyclizing catechol with dichloromethane under basic conditions to form the benzodioxole ring.
Aminoethanol Substitution: The chlorinated benzodioxole is reacted with an appropriate aminoethanol derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amino group.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dechlorinated compounds or modified amines.
Substitution: Products include various substituted benzodioxole derivatives.
Scientific Research Applications
2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The pathways affected by this compound include those related to neurotransmission, cell signaling, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol: A positional isomer with different substitution patterns, leading to variations in chemical properties.
Uniqueness
2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol is unique due to the presence of both the chlorine atom and the aminoethanol group, which confer specific reactivity and potential biological activity not seen in its analogs .
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-amino-2-(7-chloro-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-5(7(11)3-12)2-8-9(6)14-4-13-8/h1-2,7,12H,3-4,11H2 |
InChI Key |
NCLRKBNYRWOCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



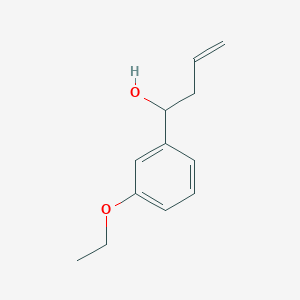
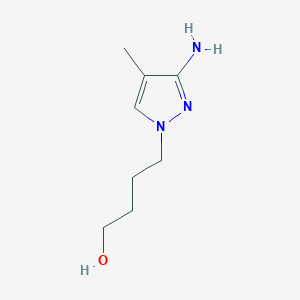
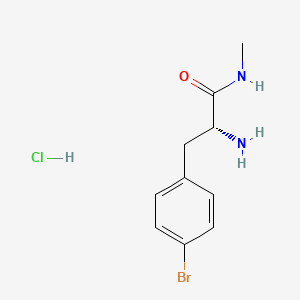

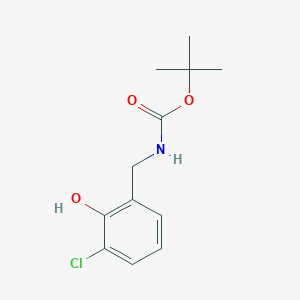
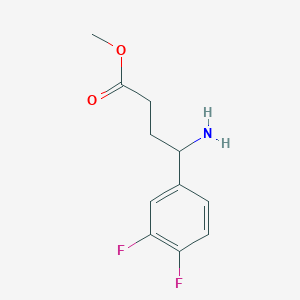
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid](/img/structure/B15314438.png)
![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one](/img/structure/B15314443.png)
